2,6,11-Dodecatrienal, 2,6-dimethyl-10-methylene-, (Z,E)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of β-sinensal typically involves the extraction from orange oil, which is a complex mixture of various terpenes and other compounds. The extraction process can be carried out using methods such as steam distillation or cold pressing. The extracted oil is then subjected to fractional distillation to isolate β-sinensal .
Industrial Production Methods
On an industrial scale, β-sinensal is produced by the cold pressing of orange peels followed by purification processes. The cold pressing method involves mechanically pressing the peels to release the oil, which is then separated and purified to obtain β-sinensal .
Chemical Reactions Analysis
Types of Reactions
β-sinensal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert β-sinensal to alcohols.
Substitution: It can undergo substitution reactions, particularly at the double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
β-sinensal has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the fragrance and flavor industry due to its pleasant aroma.
Mechanism of Action
The mechanism of action of β-sinensal involves its interaction with various molecular targets and pathways. It is known to modulate oxidative stress pathways, thereby exhibiting antioxidant properties. Additionally, it can interact with microbial cell membranes, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
α-Sinensal: Another isomer of sinensal with similar properties but different structural configuration.
Citral: A compound with a similar molecular structure and aroma, commonly found in lemon oil.
Limonene: A terpene found in citrus oils with similar applications in the fragrance industry.
Uniqueness
β-sinensal is unique due to its specific molecular configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .
Properties
CAS No. |
199008-40-7 |
---|---|
Molecular Formula |
C15H22O |
Molecular Weight |
218.33 g/mol |
IUPAC Name |
(2Z,6E)-2,6-dimethyl-10-methylidenedodeca-2,6,11-trienal |
InChI |
InChI=1S/C15H22O/c1-5-13(2)8-6-9-14(3)10-7-11-15(4)12-16/h5,9,11-12H,1-2,6-8,10H2,3-4H3/b14-9+,15-11- |
InChI Key |
NOPLRNXKHZRXHT-PVMFERMNSA-N |
Isomeric SMILES |
C/C(=C\CCC(=C)C=C)/CC/C=C(/C)\C=O |
Canonical SMILES |
CC(=CCCC(=C)C=C)CCC=C(C)C=O |
Origin of Product |
United States |
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